

An In-Depth Technical Guide to 4-Octadecylphenol: Properties, Synthesis, and Biological Considerations

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Compound of Interest

Compound Name: 4-Octadecylphenol

Cat. No.: B1598592

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Octadecylphenol is a long-chain alkylphenol (LCAP) characterized by a phenol ring substituted at the para position with an eighteen-carbon alkyl chain. While extensive research has focused on its shorter-chain counterparts like 4-nonylphenol and 4-octylphenol due to their environmental prevalence and endocrine-disrupting activities, **4-octadecylphenol** remains a less-chartered chemical entity.^[1] This guide aims to provide a comprehensive overview of the known chemical and physical properties of **4-octadecylphenol**, alongside synthetic and analytical methodologies. Given the limited specific data for this particular long-chain alkylphenol, this guide will also draw upon established knowledge of closely related LCAPs to infer potential biological activities and toxicological profiles, providing a foundational resource for researchers and drug development professionals.

Chemical and Physical Properties

The defining feature of **4-octadecylphenol** is its amphiphilic nature, combining a hydrophilic phenolic head with a long, hydrophobic octadecyl tail. This structure dictates its physical properties and potential applications.

Core Identification and Physical Characteristics

Property	Value	Source(s)
CAS Number	2589-79-9	[2]
Chemical Formula	C ₂₄ H ₄₂ O	[2]
Molecular Weight	346.59 g/mol	[2]
Appearance	White to pale yellow solid (inferred from shorter-chain analogs)	[3]
Boiling Point	460 °C at 760 mmHg	[4]
Density	0.9 g/cm ³	[4]
Flash Point	272.3 °C	[4]
Melting Point	Data not consistently available.	
Refractive Index	1.492	[4]

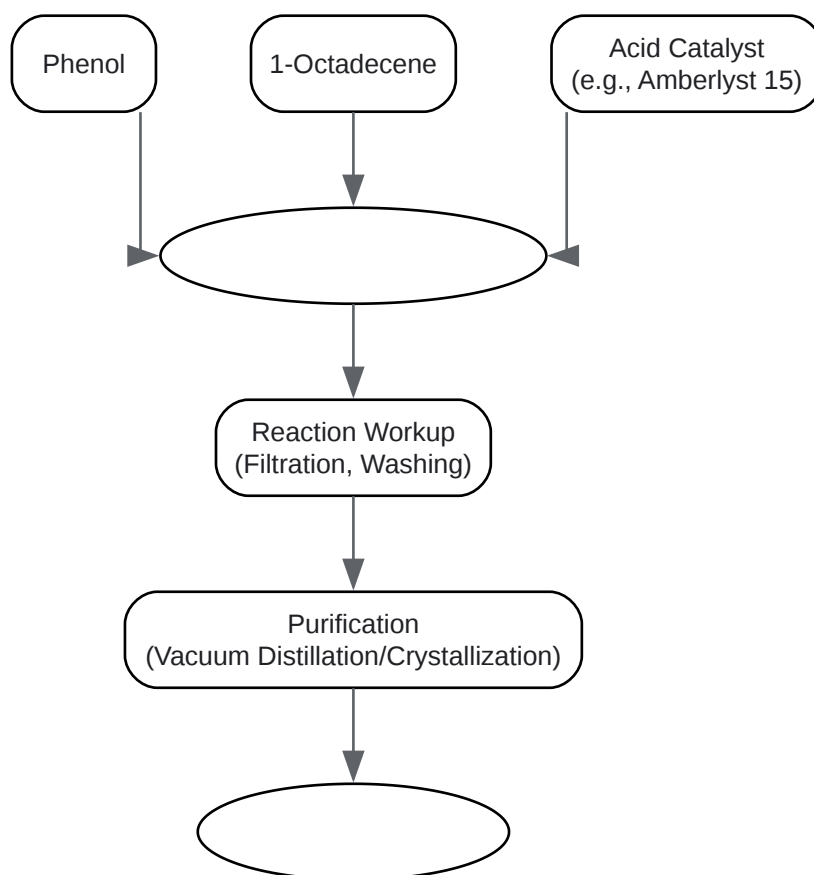
Solubility Profile:

Predictably, due to its long alkyl chain, **4-octadecylphenol** exhibits poor solubility in water. It is expected to be soluble in a range of organic solvents, a critical consideration for its use in synthesis and analytical preparations. While specific quantitative data is scarce, its solubility is likely high in non-polar solvents like hexane and toluene, and moderate in polar aprotic solvents such as acetone and ethyl acetate. Its solubility in polar protic solvents like methanol and ethanol is likely lower but sufficient for many applications.

Synthesis of 4-Octadecylphenol

The synthesis of **4-octadecylphenol** typically involves the Friedel-Crafts alkylation of phenol with an 18-carbon alkene, such as 1-octadecene, in the presence of an acid catalyst. The choice of catalyst can influence the regioselectivity of the reaction, favoring the formation of the para-substituted product.

General Synthetic Workflow



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Caption: General workflow for the synthesis of **4-Octadecylphenol**.

Detailed Synthetic Protocol (Adapted from a general procedure for octadecyl phenol)[6]

Materials:

- Phenol
- 1-Octadecene
- Amberlyst 15 (or another suitable acid catalyst)
- Nitrogen gas supply

- Reaction flask equipped with a mechanical stirrer, reflux condenser, thermometer, and addition funnel

Procedure:

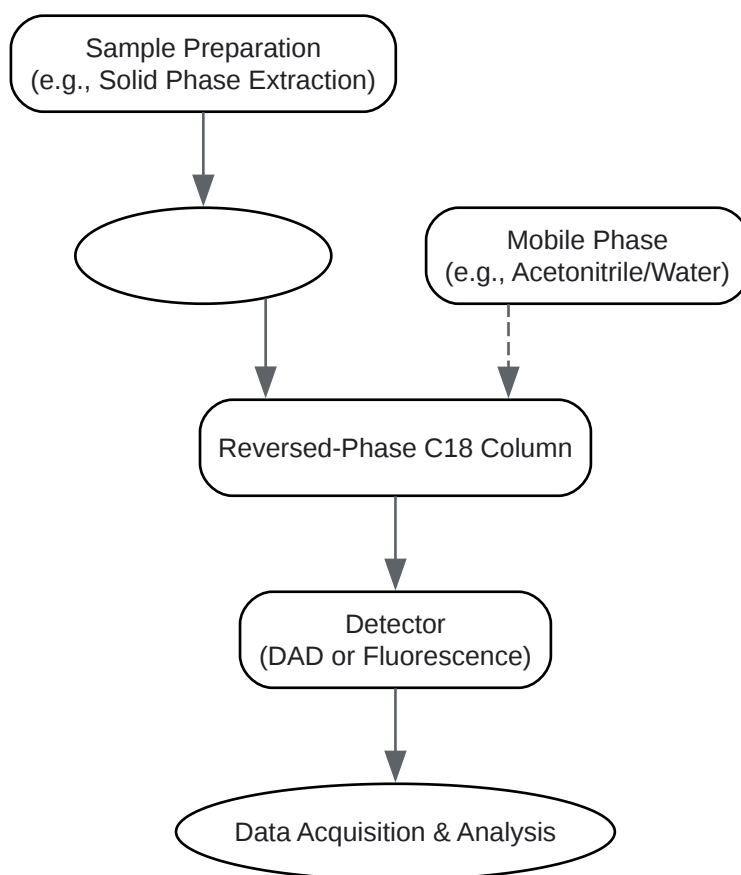
- Reaction Setup: Charge the reaction flask with phenol and the acid catalyst.
- Inert Atmosphere: Purge the flask with nitrogen and heat the mixture to 70 °C with stirring.
- Addition of Alkene: Add 1-octadecene dropwise to the reaction mixture over approximately one hour, maintaining the temperature.
- Reaction: After the addition is complete, raise the temperature to 90 °C and maintain for several hours to ensure the reaction goes to completion.
- Catalyst Removal: Cool the reaction mixture to 50 °C and filter to remove the catalyst.
- Purification: Remove excess phenol by vacuum distillation. The resulting product will be a mixture of ortho and para isomers. Further purification by chromatography or crystallization may be necessary to isolate the **4-octadecylphenol** isomer.

Note on Regioselectivity: The ortho to para isomer ratio is a critical aspect of this synthesis. The reaction conditions, particularly the catalyst and temperature, can be optimized to favor the formation of the desired 4-substituted product.^[5]

Analytical Methodologies

The analysis of **4-octadecylphenol**, particularly in complex matrices, requires sensitive and selective analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common methods for the analysis of alkylphenols.^{[1][6]}

HPLC Analysis Workflow



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Caption: Typical workflow for the HPLC analysis of alkylphenols.

HPLC Protocol (General for Alkylphenols)[7]

- Column: Octadecylsilyl (ODS) Hypersil, 5 μm particle size.
- Mobile Phase: A mixture of acetonitrile and water (e.g., 90:10 v/v) with a small amount of acetic acid (0.01%) to improve peak shape.
- Flow Rate: 1 mL/min.
- Detection: Diode Array Detector (DAD) at 278 nm or a fluorescence detector for higher sensitivity.

GC-MS Analysis

For GC-MS analysis, derivatization of the phenolic hydroxyl group is often necessary to improve volatility and chromatographic performance.

Biological Activity and Toxicological Profile

While specific toxicological data for **4-octadecylphenol** is limited, the biological activities of shorter-chain alkylphenols are well-documented, primarily as endocrine-disrupting chemicals (EDCs).[7]

Endocrine Disruption:

Alkylphenols are known xenoestrogens, meaning they can mimic the effects of estrogen in the body. This activity is a significant concern due to the potential for adverse effects on reproductive health and development.[8] The estrogenic activity of alkylphenols is thought to be mediated through their interaction with estrogen receptors. While the potency of this interaction varies with the length and branching of the alkyl chain, it is a critical consideration for any biological application.

Cytotoxicity:

Studies on 4-octylphenol have demonstrated cytotoxic effects in various cell lines, including fish hepatocytes.[7] These effects are often associated with oxidative stress and damage to cellular membranes. It is plausible that **4-octadecylphenol**, with its greater lipophilicity, could also exhibit cytotoxic properties.

Further Research:

The lack of specific data for **4-octadecylphenol** highlights a significant knowledge gap. Further research is needed to:

- Determine its binding affinity for estrogen receptors.
- Assess its potential for endocrine disruption in relevant in vitro and in vivo models.
- Evaluate its cytotoxicity and genotoxicity.

Applications in Research and Drug Development

The long alkyl chain of **4-octadecylphenol** imparts significant lipophilicity, which could be leveraged in several areas of research and drug development:

- **Drug Delivery:** The amphiphilic nature of **4-octadecylphenol** makes it a potential candidate for use in drug delivery systems, such as liposomes or micelles, to encapsulate and deliver hydrophobic drugs.
- **Membrane Probes:** The long alkyl chain could serve as an anchor to insert the molecule into cell membranes, allowing the phenolic portion to act as a probe or to deliver a therapeutic agent to the membrane.
- **Chemical Synthesis:** As a functionalized long-chain hydrocarbon, it can serve as a building block in the synthesis of more complex molecules with potential biological activity.

Conclusion

4-Octadecylphenol is a long-chain alkylphenol with distinct physicochemical properties stemming from its amphiphilic structure. While its synthesis and analysis can be approached using established methods for alkylphenols, there is a notable lack of specific data regarding its melting point, solubility, spectral characteristics, and biological activities. Drawing parallels with shorter-chain alkylphenols suggests a potential for endocrine-disrupting and cytotoxic effects, which warrants further investigation. For researchers and drug development professionals, **4-octadecylphenol** represents a molecule with potential applications in areas such as drug delivery and as a synthetic intermediate, but its biological profile must be carefully characterized before any therapeutic application can be considered.

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